molecular formula C6H15O2PS2 B1199233 O,S,S-Triethyl phosphorodithioate CAS No. 2404-78-6

O,S,S-Triethyl phosphorodithioate

Cat. No. B1199233
CAS RN: 2404-78-6
M. Wt: 214.3 g/mol
InChI Key: MKNAVGOWTFZJBQ-UHFFFAOYSA-N
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Description

O,S,S-Triethyl phosphorodithioate is a chemical compound with the molecular formula C6H15O2PS2 . It is an organophosphorus compound .


Molecular Structure Analysis

The molecular structure of O,S,S-Triethyl phosphorodithioate consists of carbon ©, hydrogen (H), oxygen (O), phosphorus (P), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule is crucial to its properties and functions.


Chemical Reactions Analysis

While specific chemical reactions involving O,S,S-Triethyl phosphorodithioate are not available, it’s known that organophosphorus compounds can undergo a variety of chemical reactions. These reactions often involve the phosphorus atom and its bonds with other atoms in the molecule .


Physical And Chemical Properties Analysis

O,S,S-Triethyl phosphorodithioate has a molecular weight of 214.2859 . It has a density of 1.15g/cm3, a boiling point of 244.3°C at 760 mmHg, and a refractive index of 1.507 . Its vapour pressure is 0.0479mmHg at 25°C .

Scientific Research Applications

  • O,S,S-Triethyl phosphorodithioate and its analogs have been studied for their pharmacokinetics and toxicological effects. Aldridge, Verschoyle, and Peal (1984) investigated the pharmacokinetics of O,S,S-Triethyl phosphorodithioate and found that it causes lung damage in rats. They observed that after oral or intravenous injection, these compounds are distributed rapidly with body water, and concentrations in plasma and tissues are equal. The study also discussed the relevance of these findings to the mechanism whereby these trialkyl phosphorothioates cause lung damage (Aldridge, Verschoyle, & Peal, 1984).

  • Gandy et al. (1984) conducted research on the morphological alterations of rat lung bronchiolar epithelium produced by various trialkyl phosphorothioates, including O,S,S-Triethyl phosphorodithioate. They found that these compounds cause delayed toxicity, which is accompanied by morphological changes in the bronchiolar epithelium of rat lungs (Gandy, Ali, Hasegawa, & Imamura, 1984).

  • Furukawa, Nakamura, Sato, and Suzuki (1987) studied the induction of the hepatic microsomal cytochrome P-450 system by trialkyl phosphorothioates in rats, including O,S,S-Triethyl phosphorodithioate. They discovered that single doses of these compounds caused a rapid increase of NADPH-cytochrome c reductase activity in rat liver microsomes (Furukawa, Nakamura, Sato, & Suzuki, 1987).

  • Additional research by Aldridge, Dinsdale, Nemery, and Verschoyle (1985) delved into the toxicology of trimethyl and triethyl phosphorothioates. Their work included examining the in vitro kinetics of the reaction of O,S,S-Triethyl phosphorodithioate with various enzymes and exploring the relationship between inhibition and circulating concentrations in vivo (Aldridge, Dinsdale, Nemery, & Verschoyle, 1985).

Safety And Hazards

O,S,S-Triethyl Phosphorothiolate is shown to have toxicological lung damage in rats . It is also an organophosphorus used as a pesticide . It is a poison by ingestion, intravenous, and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of POx and SOx .

properties

IUPAC Name

1-bis(ethylsulfanyl)phosphoryloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O2PS2/c1-4-8-9(7,10-5-2)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNAVGOWTFZJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(SCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178786
Record name O,S,S-Triethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,S,S-Triethyl phosphorodithioate

CAS RN

2404-78-6
Record name O,S,S-Triethyl phosphorodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2404-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,S,S-Triethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,S,S-Triethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LL Smith, B Nemery - Target organ toxicity, 1986 - books.google.com
In many respects the lung is uniquely situated to become a victim of selective damage. It is exposed to gases, vapors, and particles (if small enough) present in the atmosphere. …
Number of citations: 33 books.google.com

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